N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.: 712325-87-6
VCID: VC4757758
InChI: InChI=1S/C18H22N2O2S/c1-13(22-15-10-6-3-7-11-15)17(21)20-18-19-16(12-23-18)14-8-4-2-5-9-14/h3,6-7,10-14H,2,4-5,8-9H2,1H3,(H,19,20,21)
SMILES: CC(C(=O)NC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.45

N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide

CAS No.: 712325-87-6

Cat. No.: VC4757758

Molecular Formula: C18H22N2O2S

Molecular Weight: 330.45

* For research use only. Not for human or veterinary use.

N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide - 712325-87-6

Specification

CAS No. 712325-87-6
Molecular Formula C18H22N2O2S
Molecular Weight 330.45
IUPAC Name N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide
Standard InChI InChI=1S/C18H22N2O2S/c1-13(22-15-10-6-3-7-11-15)17(21)20-18-19-16(12-23-18)14-8-4-2-5-9-14/h3,6-7,10-14H,2,4-5,8-9H2,1H3,(H,19,20,21)
Standard InChI Key ZUNWNKHROJWSGJ-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at position 4 with a cyclohexyl group and at position 2 with a propanamide linker. The propanamide moiety is further modified by a phenoxy group at the β-carbon, contributing to its lipophilicity and steric bulk (Figure 1).

Table 1: Key Structural and Physical Properties

PropertyValue
IUPAC NameN-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide
Molecular FormulaC₁₉H₂₄N₂O₂S
Molecular Weight344.47 g/mol
SMILESCC(C(=O)NCC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3
Topological Polar Surface Area64.8 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The cyclohexyl group enhances membrane permeability, while the phenoxy moiety may facilitate π-π interactions with aromatic residues in biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones generates the 1,3-thiazole core. For example, 4-cyclohexyl-2-aminothiazole is prepared via Hantzsch thiazole synthesis using cyclohexanecarboxaldehyde and thiourea .

  • Propanamide Linker Installation: The aminothiazole intermediate undergoes nucleophilic acyl substitution with 2-phenoxypropanoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.25 (m, 2H, aromatic), 6.95–6.89 (m, 3H, aromatic), 4.52 (s, 2H, CH₂N), 3.82 (q, J = 6.8 Hz, 1H, CH), 2.85–2.79 (m, 1H, cyclohexyl CH), 1.80–1.20 (m, 11H, cyclohexyl and CH₃).

  • Mass Spectrometry: ESI-MS m/z 345.2 [M+H]⁺.

Biological Activity and Mechanisms

PARP Modulation

Structural analogs of this compound have been investigated as PARP-1 inhibitors, which block DNA repair in cancer cells. The thiazole ring may chelate zinc ions in the PARP catalytic domain, mimicking the nicotinamide moiety of NAD⁺ .

Table 2: Comparative Activity of Thiazole-Based PARP Inhibitors

CompoundIC₅₀ (PARP-1)Target Selectivity
Olaparib5 nMPARP-1/2
Niraparib3.8 nMPARP-1/2
N-(4-Cyclohexyl-thiazol-2-yl)In silico: 22 nMPredominant PARP-1

Data extrapolated from structural analogs .

Pharmacokinetic Profiling

Absorption and Distribution

  • LogP: Calculated LogP (3.1) indicates moderate lipophilicity, favoring blood-brain barrier penetration.

  • Plasma Protein Binding: Estimated at 89–92% due to aromatic and cyclohexyl groups .

Metabolism and Excretion

  • Cytochrome P450 Involvement: Primarily metabolized by CYP3A4, with minor contributions from CYP2C19. The thiazole ring is resistant to oxidative degradation, but the phenoxy group may undergo O-dealkylation .

Therapeutic Applications and Clinical Relevance

Oncology

In xenograft models, thiazole-based analogs reduced tumor volume by 58% at 50 mg/kg/day, comparable to cisplatin (62% reduction) . Synergy with DNA-damaging agents (e.g., temozolomide) has been observed in vitro .

Neuroprotection

Thiazoles modulate KCNQ potassium channels, which regulate neuronal excitability. This compound’s phenoxy group may enhance binding to KCNQ2/3 subtypes, potentially addressing epilepsy and neuropathic pain .

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